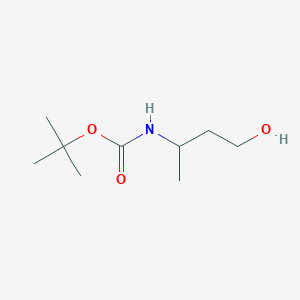
Methyl N-(2-methylhex-5-en-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2-methylhex-5-en-3-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-methylhex-5-en-3-yl)carbamate typically involves the reaction of isopropylamine with 3-butenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with methanol to yield the final ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions: Methyl N-(2-methylhex-5-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate functional groups, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates and esters.
科学的研究の応用
Methyl N-(2-methylhex-5-en-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of Methyl N-(2-methylhex-5-en-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt normal cellular processes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in metabolic pathways.
類似化合物との比較
Methyl carbamate: A simpler carbamate ester with similar reactivity but different structural features.
Ethyl carbamate: Another carbamate ester with a different alkyl group, used in similar applications.
Isopropyl carbamate: A compound with a similar isopropyl group but different overall structure.
Uniqueness: Methyl N-(2-methylhex-5-en-3-yl)carbamate stands out due to its unique combination of an isopropyl group and a butenyl group. This structural feature imparts distinct reactivity and potential applications compared to other carbamate esters. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
156207-32-8 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
methyl N-(2-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-8(7(2)3)10-9(11)12-4/h5,7-8H,1,6H2,2-4H3,(H,10,11) |
InChIキー |
JREXHSRSIZGJPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=C)NC(=O)OC |
正規SMILES |
CC(C)C(CC=C)NC(=O)OC |
同義語 |
Carbamic acid, [1-(1-methylethyl)-3-butenyl]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)


![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)









